molecular formula C12H9Cl2N B195790 2,6-Dichloro-N-phenylaniline CAS No. 15307-93-4

2,6-Dichloro-N-phenylaniline

Cat. No. B195790
CAS RN: 15307-93-4
M. Wt: 238.11 g/mol
InChI Key: HDUUZPLYVVQTKN-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-phenylaniline is a chemical compound with the molecular formula C12H9Cl2N . It is an analogue of Diclofenac Sodium and has anti-Candida albicans activity . It is used in industrial and scientific research .


Synthesis Analysis

2,6-Dichloro-N-phenylaniline is a key intermediate in synthesizing fipronil, a widely used insecticide. The synthesis involves materials such as 4-trifluoromethylaniline and sulfuric chloride, with 2,6-dichloro-4-trifluoromethylaniline as an essential intermediate.


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-N-phenylaniline is based on its molecular formula C12H9Cl2N . More detailed structural information can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

2,6-Dichloro-N-phenylaniline has a density of 1.3±0.1 g/cm3, a boiling point of 413.8±35.0 °C at 760 mmHg, and a flash point of 204.1±25.9 °C . It also has a molar refractivity of 89.9±0.3 cm3 .

Scientific Research Applications

Radiolabeling in Pharmacology

2,6-Dichloro-N-phenylaniline is utilized in synthesizing probes for adrenergic pharmacology. A notable example is the synthesis of 2-[(2,6-dichloro-4-iodophenyl)imino]imidazolidine (PIC) and its radioiodinated analogue [125I]PIC. These compounds, derived from 2,6-dichloroaniline, have shown high affinity for alpha 2-adrenergic receptors, making them valuable for studies in adrenergic pharmacology (Van Dort, Neubig, & Counsell, 1987).

Insecticide Synthesis

2,6-Dichloro-N-phenylaniline is a key intermediate in synthesizing fipronil, a widely used insecticide. The synthesis involves materials such as 4-trifluoromethylaniline and sulfuric chloride, with 2,6-dichloro-4-trifluoromethylaniline as an essential intermediate (Yang & Chun-ren, 2006).

Pharmacological Research

It is used in the research and development of new pharmacologically active compounds. For example, methyl esters of 6-nitro-N-phenylanthranilic acids, synthesized using Fisher esterification involving 2,6-dichloro-N-phenylaniline, have shown potential as anti-inflammatory, analgesic, and bacteriostatic agents (Isaev et al., 2014).

Metabolic Activation Studies

2,6-Dichloro-N-phenylaniline has been used in studies on the metabolic activation of carcinogenic compounds. It serves as an inhibitor in research examining how certain carcinogenic compounds are activated by human liver sulfotransferases (Chou, Lang, & Kadlubar, 1995).

Organometallic Chemistry

In organometallic chemistry, 2,6-Dichloro-N-phenylaniline is involved in cyclometallation reactions with palladium(II) acetate, leading to the formation of cyclopalladated compounds (Albert et al., 1996).

Solubility Studies

The compound's derivatives, such as 3-methoxy-N-phenylaniline and 3-(methylthio)-N-phenylaniline, have been studied for their solubility in various organic solvents. This research provides insights into the physical properties and applications of these compounds (Yinxia et al., 2012).

Synthetic Methodology

It is used in the development of synthetic methodologies, such as the Chapman rearrangement for preparing N-phenyl-2,6-dichloro-aniline. This method demonstrates cost-effectiveness and reduced environmental impact compared to other methods (Wu Pei, 2000).

Spectrophotometric Determination

2,6-Dichloro-N-phenylaniline is involved in the development of spectrophotometric methods for determining specific compounds in pharmaceuticals. For instance, a method for determining [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pharmaceuticals has been developed (Bazel et al., 2009).

Safety And Hazards

2,6-Dichloro-N-phenylaniline is considered hazardous. It causes skin irritation, serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to handle it with suitable protective clothing .

properties

IUPAC Name

2,6-dichloro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUUZPLYVVQTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165213
Record name 2,6-Dichloro-N-phenylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-N-phenylaniline

CAS RN

15307-93-4
Record name 2,6-Dichloro-N-phenylbenzenamine
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Record name 2,6-Dichloro-N-phenylaniline
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Record name 2,6-Dichloro-N-phenylaniline
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Record name 2,6-dichloro-N-phenylaniline
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Record name 2,6-DICHLORO-N-PHENYLANILINE
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Synthesis routes and methods I

Procedure details

A 1 l glass reactor was charged with 100 g (0.32 mole) of N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine obtained in Example 1 and 500 g of chlorobenzene, and the mixture was heated in an oil bath with stirring. While keeping the reaction temperature at 100° C., the reaction was continued for 5 hours. After the reaction was completed, the reaction mixture was cooled to 25° C., and washed with 300 g of a 10% aqueous solution of sodium hydroxide. Then, the organic layer was dried with sodium sulfuric anhydride, from which chlorobenzene was distilled away under reduced pressure to give 64.7 g of N-phenyl-2,6-dichloroaniline in the state of a black solid (yield: 85%, mp: 49.5° to 50.7° C.). The obtained N-phenyl-2,6-dichloroaniline had a purity of 92.1% measured by means of gas chromatography.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Name
Yield
85%

Synthesis routes and methods II

Procedure details

37.6 g of 2,4,6-trimethyl phenol and 11 g of sodium hydroxide were dissolved in 30 ml of water and mixed with 150 ml of toluene. The toluene recovered from heating was mixed with 139 ml of N,N-dimethylformamide to obtain a N,N-dimethylformamide solution. 40 g of 2,6-dichlorophenol was dissolved in 130 ml of toluene, followed by the addition of 9.8 g of sodium hydroxide in 20 ml of water, 41.5 g of N-phenyl chloroacetamide and 8.7 ml of N,N-dimethylformamide, and refluxed in a oil bath at 140°-150° C. for 15 h. The toluene was recovered from the reflux, and mixed with the above N,N-dimethylformamide solution and reacted for 3 h. Recovering N,N-dimethylformamide from the reacted mixture with distillation under reduced pressure (145°-150° C., 8 mm Hg) resulted in the formation of 53 g of N-phenyl 2,6-dichloroaniline and the product yield was 90.75%.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
41.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
8.7 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MD Colman, SR da Silveira Lazzarotto… - Journal of Analytical and …, 2016 - Elsevier
During the twentieth century the growth of industrialisation, urbanisation and populations culminated in huge areas of waste disposal worldwide. Consequently, the management of the …
Number of citations: 17 www.sciencedirect.com
A Ziylan, S Dogan, S Agopcan, R Kidak… - … Science and Pollution …, 2014 - Springer
The study covers a thorough assessment of the overall degradation of diclofenac-Na (DCF) by high-frequency ultrasound, focusing particularly on identification, interpretation, and …
Number of citations: 41 link.springer.com
RA Shaalan, TS Belal - Scientia pharmaceutica, 2013 - mdpi.com
A simple, rapid, and highly selective HPLC-DAD method was developed for the simultaneous determination of diclofenac sodium (DIC) and diflunisal (DIF) in pure form and in their …
Number of citations: 35 www.mdpi.com
H Ince - academia.edu
The study covers a thorough assessment of the overall degradation of diclofenac-Na (DCF) by highfrequency ultrasound, focusing particularly on identification, interpretation, and …
Number of citations: 2 www.academia.edu
NM Habib, NS Abdelwhab… - Analytical Chemistry …, 2015 - Taylor & Francis
This search article describes accurate, precise and sensitive TLC-densitometric and HPLC– DAD methods which have been developed and validated for simultaneous determination of …
Number of citations: 5 www.tandfonline.com
M Larsson, D Fraccalvieri, CD Andersson… - … Science and Pollution …, 2018 - Springer
We have developed a virtual screening procedure to identify potential ligands to the aryl hydrocarbon receptor (AhR) among a set of industrial chemicals. AhR is a key target for dioxin-…
Number of citations: 16 link.springer.com
M Schlabach, B van Bavel, K Bæk, ME Dadkhah… - NIVA …, 2022 - niva.brage.unit.no
I screening 2020 gjennomført av Norsk institutt for vannforskning (NIVA) og NILU-Norsk institutt for luftforskning i fellesskap ble det satt søkelys på forekomst og mulige miljøproblemer …
Number of citations: 1 niva.brage.unit.no
K Plesniak, A Zarecki, J Wicha - Sulfur-Mediated Rearrangements II, 2007 - Springer
Molecular rearrangements consisting of base- or acid-induced dislocation of aromatic or heteroaromaticrings are reviewed. The emphasis is given to recent developments and, in …
Number of citations: 142 link.springer.com
B Cineromycin - Editorial Board: V. Balzani· A. de Meijere· KN Houk· H …, 2007 - Springer
3-Acetamido-4-phenylfurazan 188 Agelastatin 226 Alkoxy disulfides,[2, 3] sigmatropic rearrangements 96 α-Alkoxymethyl BT sulfones 232 Page 269 Subject Index 3-Acetamido-4-…
Number of citations: 2 link.springer.com

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